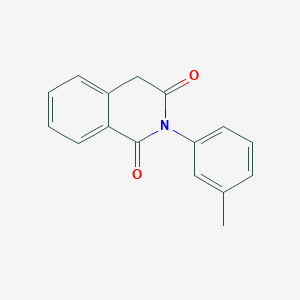

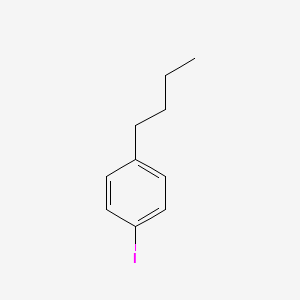

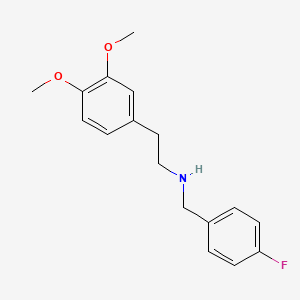

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-

Übersicht

Beschreibung

The compound 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their diverse pharmacological properties and presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through various methods. For instance, the preparation of 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones involves the reaction of N-[2-(azidomethyl)phenyl] amides with Ph3P and CS2, followed by cyclization with NaH to yield the desired products . Another approach includes the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as demonstrated in the synthesis of novel quinolin-2(1H)-ones . Additionally, the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has been reported, which is suitable for introducing various substituents on the aromatic ring . Furthermore, the one-pot multistep synthesis of 3,4-fused isoquinolin-1(2H)-one analogs has been developed, involving deprotonation, alkylation, and a cascade process leading to the formation of the target compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex and diverse. For example, the molecular structure of a benzo[de]isoquinoline derivative shows a U-shaped spatial conformation with slipped π–π interactions and point-to-face C—H⋯π interactions, contributing to the stability of the molecule . The conformational analysis of these molecules can be studied using density functional theory (DFT) to understand their geometric and electronic properties .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. Cyclization of arylalkyl isothiocyanates has been used to synthesize 1-substituted 3,4-dihydroisoquinolines, which are valuable intermediates for further chemical transformations . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has also been employed to synthesize tetrahydroisoquinolines, demonstrating the versatility of isoquinoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chlorine, methyl, and methoxy groups can affect the solubility, melting point, and reactivity of these compounds . The vasodilatation activity of certain 2-substituted-3,4-dihydro-1(2H)-isoquinolinones indicates potential biological applications . Additionally, the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists highlights the importance of stereochemistry in determining the pharmacological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation and Reduction

- Catalytic hydrogenation of 4-arylidene-1,3-(2H,4H)isoquinolinediones resulted in the formation of 4-arylmethyl-1,3-(2H,4H)isoquinolinediones, whereas reduction with sodium borohydride yielded 4-arylmethyl-1(2H)isoquinolones (Elliott & Takekoshi, 1976).

Michael Reactions and Compound Formation

- The compound underwent Michael reactions with malononitrile, leading to the formation of various isoquinoline derivatives with significant yields (Fujimaki et al., 1985).

Synthesis of Nitromethylated Isoquinolinediones

- A tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions was used to synthesize heterocyclic derivatives of 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones (Li et al., 2017).

Conformational Analysis of Stereoisomeric Derivatives

- Research on diastereomerically pure 1,3-oxazino[4,3-a]isoquinolines provided insights into the relative configurations and predominant conformations of these compounds (Sohár et al., 1992).

Photooxygenation Studies

- Studies on singlet oxygen reactions of 1,3-isoquinolinediones revealed insights into their sensitization and the resultant product formations (Ke-Qing et al., 1998).

Synthesis and Stereochemical Studies

- Research involving the synthesis of 1,3-oxazino[4,3-a]isoquinoline derivatives from phenyl-substituted tetrahydroisoquinoline diastereomers highlighted the importance of relative configurations and predominant conformations (Heydenreich et al., 2003).

Vasodilatation Activity

- Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones synthesized from certain precursors exhibited vasodilatation activity (Zhang, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNLOZONJASQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367857 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

CAS RN |

106110-70-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

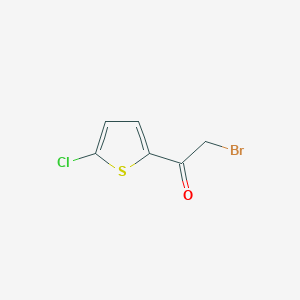

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

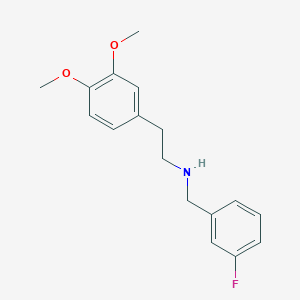

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)